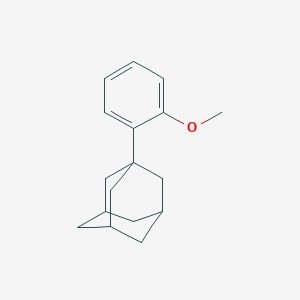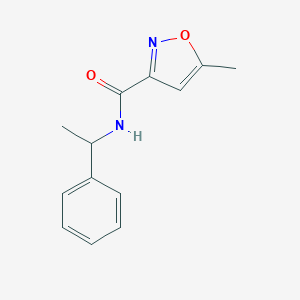
(+)-5-Methyl-N-(1-phenylethyl)-3-isoxazolecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(+)-5-Methyl-N-(1-phenylethyl)-3-isoxazolecarboxamide, also known as A-84, is a synthetic compound that belongs to the family of isoxazolecarboxamides. A-84 has gained significant attention in the scientific community due to its potential therapeutic applications and its unique mechanism of action.
作用機序
(+)-5-Methyl-N-(1-phenylethyl)-3-isoxazolecarboxamide exerts its effects through the modulation of the sigma-1 receptor, a transmembrane protein that is involved in various cellular processes, including ion channel regulation, calcium signaling, and protein trafficking. (+)-5-Methyl-N-(1-phenylethyl)-3-isoxazolecarboxamide binds to the sigma-1 receptor with high affinity and can modulate its activity in a ligand-dependent manner. The exact mechanism of action of (+)-5-Methyl-N-(1-phenylethyl)-3-isoxazolecarboxamide is still not fully understood, but it is believed to involve the regulation of intracellular calcium levels and the activation of various signaling pathways.
生化学的および生理学的効果
(+)-5-Methyl-N-(1-phenylethyl)-3-isoxazolecarboxamide has been shown to have a range of biochemical and physiological effects, depending on the dose and route of administration. In vitro, (+)-5-Methyl-N-(1-phenylethyl)-3-isoxazolecarboxamide can modulate the activity of various ion channels, including voltage-gated calcium channels, sodium channels, and potassium channels. (+)-5-Methyl-N-(1-phenylethyl)-3-isoxazolecarboxamide can also regulate the release of neurotransmitters, such as glutamate and acetylcholine. In vivo, (+)-5-Methyl-N-(1-phenylethyl)-3-isoxazolecarboxamide can improve cognitive function, reduce inflammation, and modulate the immune response.
実験室実験の利点と制限
One of the main advantages of (+)-5-Methyl-N-(1-phenylethyl)-3-isoxazolecarboxamide is its high selectivity and affinity for the sigma-1 receptor, which makes it a valuable tool for studying the role of this receptor in various cellular processes. (+)-5-Methyl-N-(1-phenylethyl)-3-isoxazolecarboxamide is also relatively stable and can be easily synthesized in large quantities. However, one of the limitations of (+)-5-Methyl-N-(1-phenylethyl)-3-isoxazolecarboxamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. (+)-5-Methyl-N-(1-phenylethyl)-3-isoxazolecarboxamide also has a relatively short half-life, which can limit its efficacy in certain applications.
将来の方向性
There are several future directions for research on (+)-5-Methyl-N-(1-phenylethyl)-3-isoxazolecarboxamide. One area of interest is the development of more potent and selective sigma-1 receptor agonists and antagonists based on the structure of (+)-5-Methyl-N-(1-phenylethyl)-3-isoxazolecarboxamide. Another area of interest is the investigation of the role of the sigma-1 receptor in various disease states, including neurodegenerative diseases, cancer, and autoimmune diseases. Finally, there is a need for more studies on the pharmacokinetics and pharmacodynamics of (+)-5-Methyl-N-(1-phenylethyl)-3-isoxazolecarboxamide to optimize its therapeutic potential.
合成法
(+)-5-Methyl-N-(1-phenylethyl)-3-isoxazolecarboxamide is synthesized through a multistep process that involves the reaction of 4-methyl-3-nitrobenzoic acid with 1-phenylethylamine, followed by reduction, cyclization, and deprotection steps. The final product is obtained as a white crystalline solid with a purity of over 98%.
科学的研究の応用
(+)-5-Methyl-N-(1-phenylethyl)-3-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications in various fields, including neurology, oncology, and immunology. In neurology, (+)-5-Methyl-N-(1-phenylethyl)-3-isoxazolecarboxamide has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease and stroke. In oncology, (+)-5-Methyl-N-(1-phenylethyl)-3-isoxazolecarboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. In immunology, (+)-5-Methyl-N-(1-phenylethyl)-3-isoxazolecarboxamide has been shown to modulate the immune response and reduce inflammation in animal models of autoimmune diseases.
特性
CAS番号 |
145441-01-6 |
|---|---|
製品名 |
(+)-5-Methyl-N-(1-phenylethyl)-3-isoxazolecarboxamide |
分子式 |
C13H14N2O2 |
分子量 |
230.26 g/mol |
IUPAC名 |
5-methyl-N-(1-phenylethyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C13H14N2O2/c1-9-8-12(15-17-9)13(16)14-10(2)11-6-4-3-5-7-11/h3-8,10H,1-2H3,(H,14,16) |
InChIキー |
GWRNZKZNEMXLEA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NO1)C(=O)NC(C)C2=CC=CC=C2 |
正規SMILES |
CC1=CC(=NO1)C(=O)NC(C)C2=CC=CC=C2 |
その他のCAS番号 |
145441-02-7 145441-03-8 |
同義語 |
3-Isoxazolecarboxamide, 5-methyl-N-(1-phenylethyl)-, (+-)- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



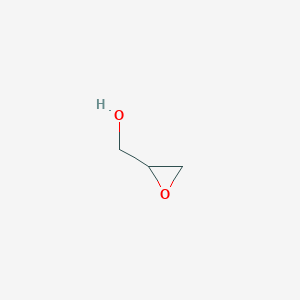
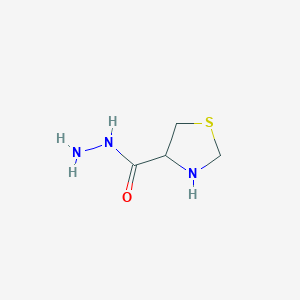
![Methyl 3-{[2-(diaminomethyleneamino)thiazol-4-YL]methylthio}propanimidate](/img/structure/B123213.png)
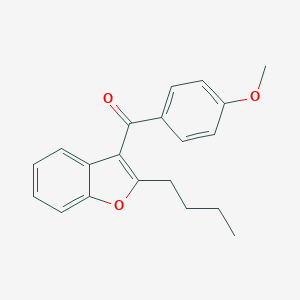

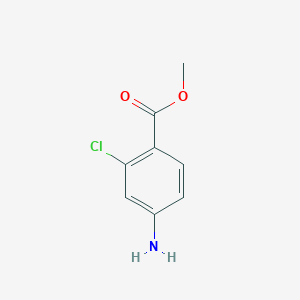
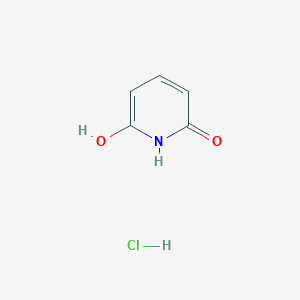
![3-(Trifluoromethyl)-3-[m(formamide)phenyl]diazirine](/img/structure/B123222.png)
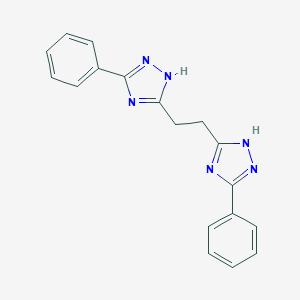


![(2E)-N-[2-[2-(1-Methyl-2-piperidinyl)ethyl]phenyl]-3-phenyl-2-propenamide](/img/structure/B123236.png)
